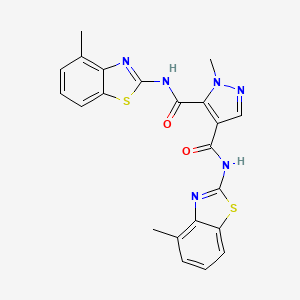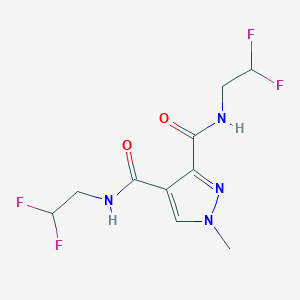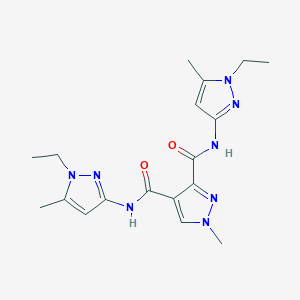
3-N,4-N-bis(4-bromophenyl)-1-methylpyrazole-3,4-dicarboxamide
Overview
Description
N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is a synthetic organic compound characterized by the presence of bromine atoms attached to phenyl rings, a pyrazole core, and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination of phenyl rings: The phenyl rings are brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling reactions: The brominated phenyl rings are then coupled with the pyrazole core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole core or the phenyl rings.
Reduction: Reduction reactions can target the bromine atoms or the carboxamide groups.
Substitution: The bromine atoms on the phenyl rings can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Products may include hydroxylated derivatives or quinones.
Reduction: Products may include debrominated derivatives or amines.
Substitution: Products may include azides, thiols, or other substituted derivatives.
Scientific Research Applications
N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and pyrazole core can facilitate binding to specific sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
- N,N’-bis(4-bromophenyl)-1H-pyrazole-3,4-dicarboxamide
- N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N,N’-bis(4-bromophenyl)-1-ethyl-1H-pyrazole-3,4-dicarboxamide
Comparison: N,N’-bis(4-bromophenyl)-1-methyl-1H-pyrazole-3,4-dicarboxamide is unique due to the specific positioning of the bromine atoms and the methyl group on the pyrazole core. This configuration can influence its reactivity, binding affinity, and overall properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-N,4-N-bis(4-bromophenyl)-1-methylpyrazole-3,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N4O2/c1-24-10-15(17(25)21-13-6-2-11(19)3-7-13)16(23-24)18(26)22-14-8-4-12(20)5-9-14/h2-10H,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYNFGAYMOUIPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-CHLOROANILINO)-3-OXOPROPYL]-N~3~-(4-CHLOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374035.png)
![N~3~-(2-CHLORO-3-PYRIDYL)-1-{3-[(2-CHLORO-3-PYRIDYL)AMINO]-3-OXOPROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374037.png)
![1-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4374043.png)
![1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(3-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374049.png)
![1-[3-(5-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-N~3~-(5-CHLORO-2-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374052.png)
![3-chloro-5-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4374067.png)
![3-chloro-5-(1-ethyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4374073.png)

![N-(4-fluoro-2-methylphenyl)-1-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4374087.png)


![N~3~,N~4~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,4-DICARBOXAMIDE](/img/structure/B4374101.png)


